molecular formula C18H19NO B1230599 11-Hydroxy-10-methylaporphine CAS No. 111635-19-9

11-Hydroxy-10-methylaporphine

Cat. No.: B1230599
CAS No.: 111635-19-9
M. Wt: 265.3 g/mol
InChI Key: YGOZTDLAUVOPMF-OAHLLOKOSA-N
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Description

®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is a complex organic compound belonging to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes multiple fused rings and a hydroxyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Pfitzinger reaction, where isatin derivatives react with ketones in the presence of a base . These methods often require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-6,10-Dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

Properties

IUPAC Name

(6aR)-6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-11-6-7-13-10-15-16-12(8-9-19(15)2)4-3-5-14(16)17(13)18(11)20/h3-7,15,20H,8-10H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZTDLAUVOPMF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149699
Record name PM 1000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111635-19-9
Record name PM 1000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111635199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PM 1000
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,10-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol, (6aR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUL82ME93B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxy-10-methylaporphine
Reactant of Route 2
11-Hydroxy-10-methylaporphine
Reactant of Route 3
Reactant of Route 3
11-Hydroxy-10-methylaporphine
Reactant of Route 4
11-Hydroxy-10-methylaporphine
Reactant of Route 5
11-Hydroxy-10-methylaporphine
Reactant of Route 6
11-Hydroxy-10-methylaporphine

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